N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-17(13,14)12-8-9-5-6-10(15-2)11(7-9)16-3/h4-7,12H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEWFSDSTSTJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3,4-Dimethoxybenzaldehyde
A modified Borch reduction employs sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol at 0–5°C.
Procedure :
- Dissolve 3,4-dimethoxybenzaldehyde (10.0 g, 54.6 mmol) and ammonium acetate (8.4 g, 109.2 mmol) in anhydrous methanol (150 mL).
- Cool to 0°C and add NaBH3CN (6.9 g, 109.2 mmol) in portions over 1 hour.
- Stir at room temperature for 12 hours, then acidify with 1M HCl to pH 2. Extract with dichloromethane (3 × 50 mL), basify the aqueous layer to pH 10 with NaOH, and extract into ethyl acetate. Dry over Na2SO4 and concentrate to yield (3,4-dimethoxyphenyl)methylamine as a pale-yellow oil (8.2 g, 82%).
Alternative Route: Gabriel Synthesis
For higher purity, the Gabriel synthesis avoids over-alkylation:
- React 3,4-dimethoxybenzyl bromide (15.0 g, 61.2 mmol) with potassium phthalimide (13.6 g, 73.4 mmol) in DMF at 80°C for 6 hours.
- Hydrolyze the phthalimide intermediate with hydrazine hydrate (20 mL) in ethanol under reflux for 4 hours.
Sulfonylation with Ethene-1-sulfonyl Chloride
Direct Sulfonylation in Aprotic Solvents
Adapting protocols from sulfonamide patents, the amine reacts with ethene-1-sulfonyl chloride in toluene or xylene using N-methylpyrrolidone (NMP) or DMF as catalysts.
Procedure :
- Charge a flame-dried flask with (3,4-dimethoxyphenyl)methylamine (5.0 g, 27.3 mmol), ethene-1-sulfonyl chloride (4.1 g, 30.0 mmol, 1.1 equiv.), and NMP (0.3 g, 0.03 equiv.) in anhydrous toluene (50 mL).
- Heat to 110–120°C under N2 for 8 hours, monitoring by TLC (hexane:EtOAc 3:1).
- Cool to 25°C, wash with 5% NaHCO3 (2 × 30 mL) and brine (30 mL), dry over MgSO4, and concentrate. Recrystallize from ethanol to obtain white crystals (6.8 g, 85%).
Aqueous-phase Sulfonylation
For scalability, a water-based method modifies protocols from 2-aminothiazole sulfonamide synthesis:
- Dissolve sodium acetate (4.4 g, 54.6 mmol) in water (50 mL). Add (3,4-dimethoxyphenyl)methylamine (5.0 g, 27.3 mmol) and ethene-1-sulfonyl chloride (4.1 g, 30.0 mmol).
- Stir at 80–85°C for 6 hours, filter the precipitate, and recrystallize from ethanol (yield: 78%).
Optimization and Catalytic Systems
Catalyst Screening
Comparative studies using DMF , NMP , and 1,1,3,3-tetramethylurea (Table 1) reveal NMP’s superiority in minimizing byproducts:
| Catalyst (0.04 equiv.) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 110 | 8 | 78 | 92.5 |
| NMP | 110 | 6 | 85 | 98.2 |
| 1,1,3,3-Tetramethylurea | 140 | 4 | 72 | 89.7 |
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification. Non-polar solvents (toluene, xylene) improve crystallinity but require higher temperatures.
Purification and Characterization
Recrystallization
Crude product recrystallized from ethanol (1:10 w/v) at −20°C yields >99% purity. Alternative solvents:
Spectroscopic Data
- FTIR (KBr, cm⁻¹) : 3270 (N–H), 1595 (C=C), 1320/1150 (S=O), 1035/1250 (C–O–CH3).
- ¹H NMR (400 MHz, CDCl3) : δ 6.85–6.70 (m, 3H, Ar–H), 4.35 (d, J = 6.4 Hz, 2H, CH2N), 3.88 (s, 6H, OCH3), 6.45 (dd, J = 16.0, 10.4 Hz, 1H, CH2=CH), 5.95 (d, J = 16.0 Hz, 1H, CH2=CH), 5.70 (d, J = 10.4 Hz, 1H, CH2=CH).
Scalability and Industrial Adaptations
Kilo-scale Production
A patent-derived protocol scales the reaction to 50-gallon reactors:
- Use 1.5 equivalents of ethene-1-sulfonyl chloride and 0.04 equiv. NMP in toluene.
- Heat to 140–145°C for 8 hours, followed by aqueous workup and crystallization under controlled cooling (5°C/hour).
Continuous Flow Synthesis
Preliminary data suggest microreactor systems reduce reaction time to 2 hours at 130°C with 94% yield, avoiding decomposition of the ethene group.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide has been shown to exhibit notable antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, can effectively combat resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study evaluated several sulfonamide derivatives against resistant bacterial strains. The results demonstrated that compounds with the 3,4-dimethoxyphenyl substituent exhibited minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.7 mg/mL, indicating strong antimicrobial potential compared to standard antibiotics like ampicillin .
Anticancer Properties
The anticancer potential of this compound has been extensively studied. Compounds in this class have shown promising results in inhibiting tumor growth across various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In a study involving a series of N-aryl-2-arylethenesulfonamides, one compound demonstrated IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines. Notably, in vivo studies using nude mice xenograft models showed significant tumor size reduction when treated with this compound . Mechanistic studies revealed that these compounds disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents can significantly influence biological activity.
Key Findings:
- The presence of electron-withdrawing or electron-donating groups on the aromatic rings can enhance or diminish activity.
- Modifications at specific positions on the sulfonamide and aryl rings have been systematically studied to identify the most potent derivatives .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have potential applications in treating endothelin-mediated disorders. Sulfonamides are known to act as antagonists for endothelin receptors, which are implicated in various cardiovascular diseases .
Summary Table of Applications
| Application Area | Compound Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Effective against MRSA and E. coli | MIC range: 0.23–0.7 mg/mL |
| Anticancer | Potent cytotoxicity across cancer cell lines | IC50: 5–10 nM; significant tumor reduction in vivo |
| Endothelin Disorders | Potential antagonist | Modulates endothelin receptor activity |
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
Key structural differences among analogous compounds lie in:
- Aromatic substituents : Naphthalene vs. benzene rings (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide vs. N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide) .
- Alkyl chain length : Ethyl vs. methyl groups on the nitrogen atom (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) .
- Functional groups : Additional carboxylic acid or ester moieties (e.g., 4-{N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzenesulfonamido}benzoic acid) .
Crystallographic Insights
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide exhibits a dihedral angle of 7.66° between naphthalene and benzene rings, stabilized by weak intramolecular C–H⋯O bonds .
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide shows planar sulfonamide groups, with intermolecular C–H⋯π interactions contributing to crystal packing .
Yield Variations
Reported Activities
- Anticancer and Antimicrobial Effects : Sulfonamides with 3,4-dimethoxy groups exhibit activity due to enhanced electron-donating effects and lipophilicity .
- Enzyme Inhibition : Dual inhibitors of 5-lipoxygenase and microsomal prostaglandin E₂ synthase-1 (e.g., compound 134) highlight the role of benzoic acid substituents in binding affinity .
Structure-Activity Relationships (SAR)
- Naphthalene vs. Benzene : Naphthalene-containing derivatives show improved π–π stacking interactions with biological targets, enhancing potency .
- Methoxy Substitution: 3,4-Dimethoxy groups outperform mono-methoxy analogs (e.g., 2-methoxy in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) in antimicrobial assays .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. The specific structure includes a dimethoxyphenyl moiety that is critical for its biological activity.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound and its derivatives. A study highlighted the synthesis and evaluation of a series of N-aryl-2-arylethenesulfonamides, including compounds similar to this compound. These compounds demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM, indicating strong anti-tumor potential .
The mechanism through which these compounds exert their anticancer effects primarily involves the disruption of microtubule formation. This disruption leads to the arrest of cancer cells in the mitotic phase, ultimately resulting in cell death. Studies have shown that modifications to the chemical structure can enhance or diminish this activity. For instance, the introduction of an amino group at specific positions significantly increased cytotoxicity compared to other modifications .
Antimicrobial Activity
In addition to anticancer properties, this compound has also been evaluated for antimicrobial activity. Compounds derived from similar structures have shown moderate antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.7 mg/mL .
Antifungal Activity
The antifungal potential of related compounds was also investigated, revealing effective inhibition against various fungal strains. For example, certain derivatives exhibited MIC values as low as 0.06 mg/mL against fungi like Trichophyton viride, outperforming traditional antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of sulfonamide derivatives. Research indicates that specific substitutions on the phenyl ring significantly influence both anticancer and antimicrobial activities. For example, introducing electron-withdrawing groups enhances cytotoxicity, while electron-donating groups may reduce it .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- In Vivo Studies : In xenograft models using nude mice, compounds similar to this compound demonstrated significant tumor size reduction, suggesting promising in vivo efficacy as anticancer agents .
- Pharmacokinetic Studies : Preliminary studies indicated favorable pharmacokinetic properties with enhanced blood-brain barrier permeability compared to many existing chemotherapeutic agents .
Q & A
Q. What synthetic routes are commonly employed to prepare N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide?
The synthesis typically involves sulfonylation of a primary amine intermediate. For example, reacting (3,4-dimethoxyphenyl)methylamine with ethene-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Purification often uses column chromatography with gradients of ethyl acetate/petroleum ether or recrystallization from n-heptane/ethyl acetate mixtures .
| Reaction Step | Conditions | Key Reagents |
|---|---|---|
| Amine preparation | Reduction of nitriles or imines | NaBH₄, LiAlH₄ |
| Sulfonylation | 0–5°C, inert atmosphere | Et₃N, CH₂Cl₂ |
| Purification | Column chromatography (SiO₂) | Ethyl acetate/petroleum ether |
Q. What analytical techniques confirm the structural integrity of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., methoxy groups at δ ~3.8 ppm, sulfonamide protons at δ ~7–8 ppm).
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and intramolecular interactions (e.g., weak C–H⋯O bonds) .
Q. How is purity assessed during synthesis?
Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) . Residual solvents are quantified using gas chromatography (GC) , while elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected NMR splitting or missing peaks) require:
- Variable-temperature NMR to assess dynamic effects (e.g., rotamers).
- 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
- Computational modeling (DFT calculations) to predict chemical shifts/geometry.
- Cross-validation with crystallographic data to confirm conformations .
Q. What strategies optimize sulfonylation yields while minimizing by-products?
Key factors include:
- Controlled stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) to ensure complete amine conversion.
- Low-temperature conditions (0–5°C) to suppress side reactions (e.g., sulfonate ester formation).
- Moisture-free environment : Use of molecular sieves or anhydrous solvents to prevent hydrolysis.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics .
Q. What computational approaches predict the biological activity of this compound?
- Molecular docking : Screens against target proteins (e.g., enzymes with sulfonamide-binding pockets).
- QSAR models : Correlates substituent electronic properties (Hammett σ constants) with bioactivity.
- MD simulations : Evaluates ligand stability in binding sites over nanosecond timescales .
Q. How are reaction intermediates characterized in multi-step syntheses?
- In-situ monitoring : ReactIR tracks intermediate formation via characteristic carbonyl or sulfonate peaks.
- Isolation and LC-MS analysis : Identifies transient species (e.g., sulfonamide adducts).
- Kinetic studies : Determines rate constants for each step using pseudo-first-order approximations .
Data Contradiction & Mechanistic Analysis
Q. How to address inconsistent biological activity data across studies?
- Dose-response reassessment : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence vs. radiometric).
- Metabolic stability tests : Check for compound degradation in cell media (LC-MS stability screens).
- Off-target profiling : Use kinome-wide panels to identify confounding interactions .
Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions?
- Electrostatic potential maps (MEPs) highlight nucleophilic/electrophilic sites on the aromatic ring.
- Isotopic labeling : ²H or ¹³C tags track bond formation/cleavage pathways.
- DFT transition-state analysis : Identifies steric or electronic barriers to specific pathways .
Methodological Tables
Q. Table 1. Comparative Reaction Conditions for Sulfonamide Derivatives
| Compound Class | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl-sulfonamides | CH₂Cl₂ | Et₃N | 65–78 | |
| Alkyl-sulfonamides | DMF | K₂CO₃ | 70–85 | |
| Heterocyclic derivatives | THF | NaH | 55–68 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 6H, OCH₃), δ 7.2–7.5 (m, Ar–H) | Confirms methoxy and aryl groups |
| IR | 1345 cm⁻¹ (S=O asymmetric stretch) | Validates sulfonamide moiety |
| HRMS | [M+H]⁺ m/z 324.0892 (calculated) | Ensures molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
